molecular formula C16H20ClN5O2S2 B2915322 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide CAS No. 886941-97-5

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide

Cat. No. B2915322
CAS RN: 886941-97-5
M. Wt: 413.94
InChI Key: QFEXENLFJGEYFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which includes the compound , involves the condensation of 1,3,4-thiadiazole-2 (3 H )-thione derivatives and 4-chlorobenzofuro . The new compounds have shown antiproliferative activities for human prostate tumor cell line PC3 .


Molecular Structure Analysis

The molecular structure of this compound is based on the 1,3,4-thiadiazole scaffold, which is a five-membered heterocyclic moiety . This moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of 1,3,4-thiadiazol-2 (3 H )-thione derivatives and 4-chlorobenzofuro . The resulting compounds have shown significant antiproliferative activities .

Scientific Research Applications

Glutaminase Inhibitors for Cancer Treatment

Compounds related to 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide have been studied for their potential as glutaminase inhibitors, a promising approach for cancer therapy. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, sharing a structural motif with the compound , have shown potent inhibition of kidney-type glutaminase (GLS), attenuating the growth of human lymphoma B cells both in vitro and in vivo. Such inhibitors represent a significant step forward in understanding the therapeutic potential of GLS inhibition in cancer treatment (Shukla et al., 2012).

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of thiadiazole derivatives. A new series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives were synthesized and tested for their antimicrobial activity against a variety of bacterial and fungal strains, showcasing potential utility in addressing antimicrobial resistance (Baviskar et al., 2013).

Anticancer Activity

Compounds structurally related to the query molecule have been evaluated for their anticancer activities. For example, novel sulfonamide derivatives were synthesized and screened for cytotoxic activity against breast and colon cancer cell lines, with some compounds showing potent efficacy. This highlights the potential for developing new therapeutic agents based on the thiadiazole scaffold for cancer treatment (Ghorab et al., 2015).

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives is generally connected with their ability to disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells .

Safety and Hazards

As this compound is intended for research use only, it is not meant for human or veterinary use. Therefore, proper safety measures should be taken while handling this compound in a research setting.

Future Directions

1,3,4-thiadiazole derivatives, including the compound , have shown significant therapeutic potential . They have a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial . Therefore, these compounds could be further explored for their potential in various therapeutic applications.

properties

IUPAC Name

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O2S2/c1-9-5-6-10(7-11(9)17)18-12(23)8-25-15-22-21-14(26-15)19-13(24)20-16(2,3)4/h5-7H,8H2,1-4H3,(H,18,23)(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEXENLFJGEYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide

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